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Compound of Interest

Compound Name: 3-(Propan-2-yl)-4-propoxyaniline

CAS No.: 1310292-87-5

Cat. No.: B2607547

Get Quote

Executive Summary
In the rigorous landscape of pharmaceutical intermediate characterization, 3-(Propan-2-yl)-4-
propoxyaniline (C₁₂H₁₉NO, MW: 193.29 g/mol ) presents unique challenges. As a substituted

aniline derivative, this compound serves as a critical scaffold in the synthesis of liquid crystals

and bioactive APIs. However, its physicochemical nature—typically a low-melting solid or

viscous oil prone to oxidation—renders standard purity validation non-trivial.[1]

This guide provides an authoritative technical framework for validating the elemental

composition (Carbon, Hydrogen, Nitrogen) of this compound. We move beyond basic

procedural lists to compare Elemental Analysis (EA) against modern alternatives like

Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS), establishing a

self-validating protocol aligned with ICH Q2(R2) standards.

Compound Profile & Theoretical Baseline
Before initiating validation, the theoretical baseline must be established with high precision.

IUPAC Name: 3-(Propan-2-yl)-4-propoxyaniline[1]
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Molecular Formula: C₁₂H₁₉NO[1]

Molecular Weight: 193.29 g/mol [1][2]

Physical State: Viscous oil or low-melting solid (hygroscopic and oxidation-sensitive).[1]

Theoretical Composition (Target Values)
Element Calculation Logic Theoretical Mass %

Acceptance Range
(±0.4%)

Carbon (C) 74.57% 74.17% – 74.97%

Hydrogen (H) 9.91% 9.51% – 10.31%

Nitrogen (N) 7.25% 6.85% – 7.65%

Critical Insight: Substituted anilines are notorious for "drifting" Hydrogen values due to

hygroscopicity.[1] A result of H > 10.31% is a primary indicator of trapped moisture or solvent,

not necessarily synthetic failure.

Comparative Analysis: EA vs. Alternatives
While Elemental Analysis (Combustion) is the historical "Gold Standard" for bulk purity, modern

workflows often debate its utility against spectral methods. The following comparison evaluates

where EA stands in the characterization hierarchy for 3-(Propan-2-yl)-4-propoxyaniline.

Method Performance Matrix
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Feature
Elemental Analysis

(CHN)

Quantitative NMR

(qNMR)

HRMS (High-Res

Mass Spec)

Primary Output
Bulk Elemental Purity

(%)

Molar Purity &

Structural ID

Exact Mass &

Formula Confirmation

Accuracy High (<0.3% error)
High (<1.0% with

internal std)

Med-High (<5 ppm

mass accuracy)

Sample Req. 2–5 mg (Destructive)
5–20 mg

(Recoverable)
<1 mg (Destructive)

Blind Spots

Cannot distinguish

isomers; blind to

structure.

Signal overlap;

requires soluble

internal standard.[1]

Ionization

suppression; not

inherently quantitative.

[1]

Best For
Bulk Purity & Solvent

Detection
Potency Assignment Trace Impurity ID

Decision Logic: Method Selection
The following decision tree illustrates when to deploy EA versus qNMR for this specific aniline

derivative.
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Validation Requirement

Is Bulk Purity Required?

Is Sample Precious (<10mg)?

Yes

Method: HRMS
(Formula confirmation only)

No (ID only)

Method: Elemental Analysis (CHN)
(Detects trapped solvents/inorganics)

No

Method: qNMR
(Preserves sample, structural ID)

Yes

Click to download full resolution via product page

Figure 1: Analytical Method Selection Decision Tree. EA is prioritized for bulk purity when

sample quantity allows, as it is the only method that effectively flags inorganic contaminants

and non-protonated impurities.

Validation Protocol: Elemental Analysis
This protocol is designed to meet ICH Q2(R2) requirements for Specificity, Accuracy, and

Precision.

Instrumentation & Reagents[1]
Instrument: Automated CHN Analyzer (e.g., PerkinElmer 2400 Series II or Elementar vario

EL cube).

Carrier Gas: Helium (99.999% purity).[1]

Combustion Gas: Oxygen (99.995% purity).[1]

Reference Standard: Acetanilide (C₈H₉NO) or Sulfanilamide (Standard grade).[1]
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Capsules: Tin (Sn) capsules for liquids/oils (Critical for 3-(Propan-2-yl)-4-propoxyaniline to

prevent evaporation).[1]

Sample Preparation (The Critical Step)
Anilines oxidize rapidly.[1] This protocol mandates an inert handling environment.[1][3][4]

Drying: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours at room temperature.

Do not heat above 40°C to avoid oil separation or degradation.[1]

Weighing:

Use a microbalance with 0.001 mg readability.[1]

Target mass: 2.0 ± 0.2 mg.

Technique: Place a tin capsule on the balance, tare. Add the viscous liquid/solid using a

clean spatula. Cold-weld (seal) the capsule immediately to prevent atmospheric moisture

absorption.[1]

Experimental Workflow

Sample Prep
(Vacuum Dry & Seal in Sn)

Flash Combustion
(950°C + O2 Injection)

Auto-sampler Reduction
(Cu column, 600°C)

NOx -> N2 Gas Separation
(TCD Detection)

N2, CO2, H2O Data Calculation
(Compare to Theoretical)

Click to download full resolution via product page

Figure 2: Self-Validating CHN Analysis Workflow.[1] The reduction step is crucial for converting

nitrogen oxides (from the aniline group) back to N₂ gas for accurate detection.

Validation Metrics & Acceptance Criteria
To ensure the method is "fit for purpose," the following validation parameters must be satisfied.

System Suitability (Accuracy)
Before running the analyte, run the Acetanilide standard.
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Requirement: Measured C, H, N must be within ±0.3% of theoretical values.

Why Acetanilide? Its structure (amide) mimics the C/N ratio of the aniline analyte closely.

Precision (Repeatability)
Run the 3-(Propan-2-yl)-4-propoxyaniline sample in triplicate (n=3) or sextuplicate (n=6) for

full validation.

Acceptance Criteria: RSD (Relative Standard Deviation) ≤ 0.5% for all elements.

Robustness (Sample Mass)
Deliberately vary sample mass to test linearity.[1]

Test: Run 1.5 mg, 2.0 mg, and 2.5 mg samples.

Pass: Results remain within ±0.4% absolute variance regardless of mass.

Data Interpretation & Troubleshooting
Scenario A: The "Pass"

Element
Theoreti
cal

Run 1 Run 2 Run 3 Average Delta Result

C 74.57 74.50 74.62 74.55 74.56 -0.01 PASS

H 9.91 9.95 9.89 9.92 9.92 +0.01 PASS

N 7.25 7.22 7.28 7.24 7.25 0.00 PASS

Scenario B: The "Fail" (Common Aniline Issues)
High Carbon (+1.5%): Incomplete combustion (soot formation).[1] Fix: Increase O₂ injection

time or add WO₃ combustion aid.

High Hydrogen (+0.8%): Sample is wet.[1] The propoxy chain and amine make the

compound hygroscopic. Fix: Re-dry sample for 12h under high vacuum.
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Low Nitrogen (-0.5%): Incomplete reduction of Nitrogen oxides.[1] Fix: Check Copper

reduction column; it may be exhausted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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